2-(3-Morpholin-4-yl-propoxy)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

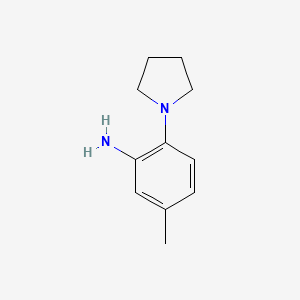

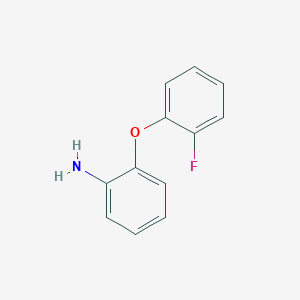

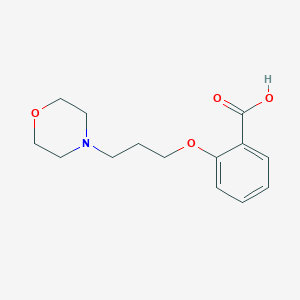

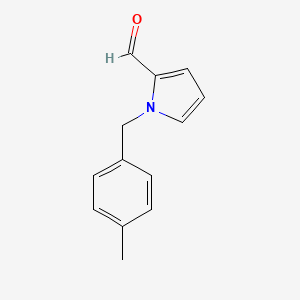

“2-(3-Morpholin-4-yl-propoxy)-benzoic acid” is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.30 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” consists of a benzoic acid group attached to a morpholine group via a propoxy linker . It contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Morpholin-4-yl-propoxy)-benzoic acid” are not detailed in the sources I found .Scientific Research Applications

Nitric Oxide-Releasing Prodrugs

2-(3-Morpholin-4-yl-propoxy)-benzoic acid derivatives have been studied for their potential as nitric oxide (NO)-releasing prodrugs. In particular, compounds with a nitrooxy group bonded to the benzoyl ring showed promising water solubility and stability at physiological pH. These prodrugs release acetylsalicylic acid (ASA) upon metabolism, demonstrating anti-inflammatory and anti-aggregatory activities in human serum and in vivo models, suggesting potential clinical applications (Rolando et al., 2013).

Synthesis of Heterocyclic Compounds

The reaction of o-formylphenylboronic acid with morpholine leads to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, showcasing the utility of morpholin-4-yl-propoxy derivatives in synthesizing complex heterocyclic structures, potentially useful in various chemical and pharmaceutical applications (Sporzyński et al., 2005).

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, structurally related to 2-(3-Morpholin-4-yl-propoxy)-benzoic acid, have shown potent antagonist activity on GABA(B) receptors in rat brain studies. This indicates potential applications in neurological research and therapeutic interventions targeting GABA(B) receptors (Ong et al., 1998).

Hydrogen-Bonded Polymeric Structures

Morpholinium salts of ring-substituted benzoic acid analogues, including 3-(morpholin-4-yl)propionic acid, form hydrogen-bonded polymeric structures in their crystal lattice. These compounds highlight the role of morpholine derivatives in creating intricate molecular architectures, which could be of interest in materials science and molecular engineering (Smith & Lynch, 2016).

Mechanism of Action

Target of Action

Compounds containing a propargyl group, which is present in this compound, have been reported to have wide applications in organic synthesis . They have been used as valuable precursors for the synthesis of heterocycles .

Mode of Action

Propargyl-containing compounds have been reported to induce the secretion of sappα and increased mapk phosphorylation .

Biochemical Pathways

It is known that propargyl-containing compounds have biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Result of Action

Propargyl-containing compounds have been reported to display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(3-morpholin-4-ylpropoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c16-14(17)12-4-1-2-5-13(12)19-9-3-6-15-7-10-18-11-8-15/h1-2,4-5H,3,6-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFCPJJNLSBMIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

acetic acid](/img/structure/B1318561.png)